Compound Description: BCFI (INT-01) is a significant intermediate in the synthesis of Losartan, an angiotensin II receptor blocker used to treat hypertension. It is also a major active metabolite of Losartan. []
Relevance: BCFI shares the core imidazole ring structure with N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. Both compounds feature a substituent at position 2 of the imidazole ring, although the specific substituents differ.
Relevance: This compound and N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide belong to the class of imidazole sulfonyl derivatives. They share a common structural motif featuring a sulfonyl group attached to the imidazole ring at position 4. Additionally, both compounds contain an amide group linked to the sulfonyl moiety.
Compound Description: This compound served as a key starting material in a study investigating the synthesis of various heterocyclic derivatives. It was successfully converted into thiazole, 1,3,4-thiadiazole, polysubstituted thiophene, and pyrazole derivatives. []
Relevance: While this compound does not directly share the imidazole sulfonyl motif with N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, it highlights the reactivity of imidazole derivatives and their potential as building blocks for synthesizing diverse heterocyclic compounds.
Compound Description: This compound was structurally characterized using X-ray crystallography, revealing its planar indole ring system and the influence of intramolecular hydrogen bonding on the conformation of the phenylsulfonyl substituent. []
Relevance: This compound provides an example of a molecule containing both a sulfonyl group and an acetamide moiety, similar to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. Although the core structures differ (indole vs. imidazole), it showcases the potential for these functional groups to influence molecular conformation and intermolecular interactions.
Compound Description: The crystal structure of this compound, determined using X-ray crystallography, revealed a three-dimensional network stabilized by intermolecular hydrogen bonds involving water molecules. []
Relevance: Similar to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, this compound features a 1-methyl-1H-imidazole ring. The presence of a fluorophenyl group at position 4 of the imidazole ring in this compound illustrates the potential for modifying the electronic properties and biological activity of N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide through variations in the aryl substituent.
Compound Description: This compound demonstrated anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549. []
Relevance: This compound features a sulfonyl group linked to a 1-methyl-1H-imidazol-2-yl ring, which is structurally similar to the N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. The presence of a 4-methoxyphenyl substituent at position 5 of the imidazole ring in this compound further highlights the structural similarities between the two molecules.
Compound Description: This compound exhibited anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549. []
Relevance: This compound possesses a 1-methyl-1H-imidazol-2-yl ring linked to a sulfonyl group, similar to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. The shared presence of a 4-methoxyphenyl substituent at position 5 of the imidazole ring emphasizes the close structural relationship between the two compounds.
Compound Description: This compound displayed anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549. It was found to be more potent than the reference drug erlotinib in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). []
Relevance: This compound shares the 1-methyl-1H-imidazol-2-yl ring linked to a sulfonyl group with N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. This compound has a 4-nitrophenyl group at position 5 of the imidazole ring, similar to compound 8, further suggesting that modifications at this position can significantly impact biological activity.
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
Relevance: Both MF498 and N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide are sulfonamide derivatives, sharing a common structural feature of a sulfonyl group attached to an amide nitrogen. The two compounds differ significantly in their core structures and pharmacological targets, but their classification as sulfonamides highlights the diverse therapeutic applications of this chemical class.
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These two compounds are potent aromatase inhibitors, with structural features resembling those of second- and third-generation nonsteroid anti-aromatase compounds. Their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding. []
Relevance: These compounds highlight the biological activity and structural diversity possible within compounds containing the 1H-imidazol-1-yl moiety, which is also present in N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. The use of 4-fluoro-phenyl and 4-methoxyphenyl substituents in these compounds demonstrates the potential for modifying the biological activity of N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide through variations in the aryl substituent.
Compound Description: This series of compounds were synthesized and evaluated for their antibacterial and antioxidant activity. The compounds exhibited moderate antibacterial activity and significant antioxidant activity. []
Relevance: This series of compounds share the 1H-imidazol-1-yl-acetamide motif with N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide. The variation in aryl substituents at the imidazole 4 position, similar to the 4-methoxyphenyl group in the target compound, highlights the possibility of modulating biological activity through modifications at this position.
Compound Description: This compound exhibited high selectivity in cytotoxic activity, with an IC50 value of 23.30 ± 0.35 μM against A549 human lung adenocarcinoma cells and >1000 μM against NIH/3T3 mouse embryoblast cells. []
Relevance: While not directly related to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide in terms of core structure, this compound highlights the potential of thiazole derivatives, particularly those with acetamide side chains, as anticancer agents.
Compound Description: This series of compounds demonstrated potent and selective inhibitory activity against activin receptor-like kinase 5 (ALK5), a key mediator of tissue fibrosis. Notably, compound 16f in this series exhibited an IC50 value of 9.1 nM for ALK5 phosphorylation, surpassing the potency of clinical candidates EW-7197 and LY-2157299. []
Relevance: These compounds showcase the potential of imidazole-containing acetamides as therapeutic agents, particularly for targeting kinases involved in fibrotic processes. While the core structure differs from N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, the shared presence of the imidazole-acetamide motif highlights the versatility of this chemical scaffold in drug development.
Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human cannabinoid CB2 receptor (hCB2). It exhibits greater potency than the previously reported CB2-selective dihydropyrazole SR144528. Sch.336 effectively impairs cell migration and leukocyte trafficking in vitro and in vivo, suggesting its potential as an immunomodulatory agent for treating inflammatory disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.